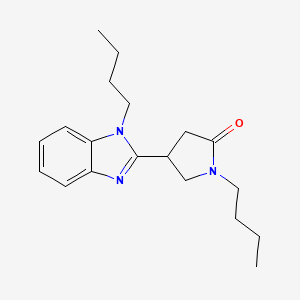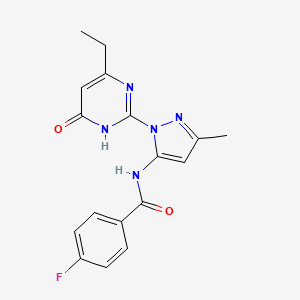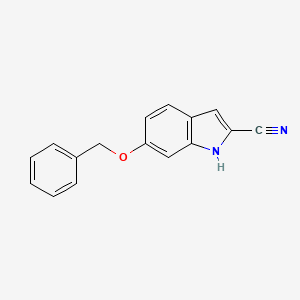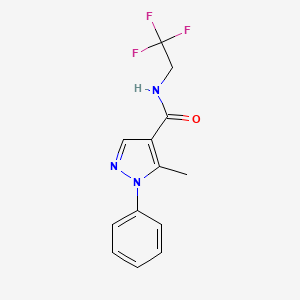
5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide, is a derivative of the pyrazole class of compounds, which are known for their diverse biological activities. Pyrazole derivatives have been extensively studied for their potential applications in pharmaceuticals, particularly as antifungal, insecticidal, and antibacterial agents . The structural uniqueness of this compound lies in its trifluoroethyl group and the pyrazole-4-carboxamide moiety, which are critical for its biological activity.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the cyclocondensation of various reagents such as hydrazines, ketoesters, and aldehydes or ketones. For instance, the starting material for a related compound, 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate, was obtained through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . A similar approach may be employed for the synthesis of the compound , with the introduction of the trifluoroethyl group at the appropriate stage. Additionally, TBTU-mediated synthesis has been used for the preparation of related 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, which suggests that this method could be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions. For example, the molecular geometry and electronic structures can be optimized and calculated using ab-initio methods, which help in identifying electrophilic and nucleophilic regions on the molecular surface . The presence of the trifluoroethyl group in the compound of interest is likely to influence its electronic properties and molecular conformation.
Chemical Reactions Analysis
Pyrazole derivatives are known to undergo various chemical reactions, which can be utilized to further modify their structure and enhance their biological activity. The reactivity of the amino group in 5-amino-1-phenyl-1H-pyrazole-4-carboxamide has been exploited for the synthesis of polyfunctionalized heterocyclic compounds . Similarly, the carboxamide moiety in the target compound may participate in reactions such as amide bond formation or hydrolysis, potentially leading to a diverse array of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its bioavailability and metabolic stability . The thermal stability of these compounds can be assessed using techniques like thermo gravimetric analysis, and their nonlinear optical properties can be investigated to explore potential applications in materials science .
Propiedades
IUPAC Name |
5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-9-11(12(20)17-8-13(14,15)16)7-18-19(9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMXQHDZNBUONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

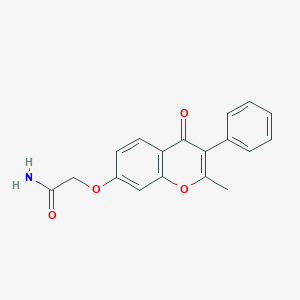
![N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B3003996.png)
![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,4-difluorobenzenecarboxamide](/img/structure/B3003998.png)
![4-(benzylamino)-N-(3-methoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3003999.png)

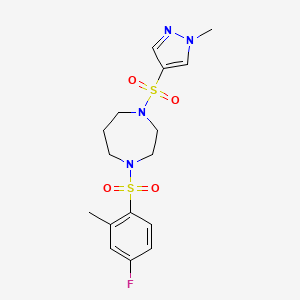
![7-(4-fluorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004007.png)

